molecular formula C36H43NO17 B12785625 8,11-Epoxy-9,12-ethano-11,15-methano-11H-(1,8)dioxacycloheptadecino(4,3-b)pyridine-5,17,22-trione, 10,13,14,21-tetrakis(acetyloxy)-12-((acetyloxy)methyl)-7,8,9,10,12,13,14,15,18,19-decahydro-20-hydroxy-8,18,19,20-tetramethyl-, (8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S)- CAS No. 33458-64-9

8,11-Epoxy-9,12-ethano-11,15-methano-11H-(1,8)dioxacycloheptadecino(4,3-b)pyridine-5,17,22-trione, 10,13,14,21-tetrakis(acetyloxy)-12-((acetyloxy)methyl)-7,8,9,10,12,13,14,15,18,19-decahydro-20-hydroxy-8,18,19,20-tetramethyl-, (8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S)-

Cat. No.: B12785625
CAS No.: 33458-64-9
M. Wt: 761.7 g/mol
InChI Key: IMIAGCONYJPMDY-DWKOBOQJSA-N
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Description

Evonine is a sesquiterpene pyridine alkaloid derived from the plant Euonymus alatus. It has a molecular formula of C36H43NO17 and a molecular weight of 761.73 g/mol . Evonine is known for its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

Evonine undergoes various types of chemical reactions, including:

    Oxidation: Evonine can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert evonine into its reduced forms.

    Substitution: Evonine can undergo substitution reactions, particularly at its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of evonine, as well as substituted compounds depending on the reagents used.

Scientific Research Applications

Evonine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of evonine involves its interaction with various molecular targets and pathways. In colon cancer cells, evonine induces apoptosis by inhibiting the expression of the oncogene c-Myc . This leads to a decrease in cell viability and an increase in apoptotic cell death. The compound also affects other oncogenes such as CNOT2 and MID1IP1, enhancing the chemosensitivity of cancer cells to treatments like 5-fluorouracil.

Comparison with Similar Compounds

Evonine is unique due to its complex structure and multiple functional groups. Similar compounds include:

  • 1-deacetyl-1-benzoyl evonine
  • Ebenifoline E-IV
  • Mayteine

These compounds share structural similarities with evonine but differ in their specific functional groups and biological activities. Evonine’s unique structure and biological properties make it a valuable compound for various scientific research applications.

Properties

CAS No.

33458-64-9

Molecular Formula

C36H43NO17

Molecular Weight

761.7 g/mol

IUPAC Name

[(1S,3R,13S,14S,17S,18R,19R,20S,21S,23R,24R)-18,19,21,24-tetraacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15,22-trioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

InChI

InChI=1S/C36H43NO17/c1-15-16(2)31(44)53-29-26(49-18(4)39)30(52-21(7)42)35(14-47-17(3)38)28(51-20(6)41)25(43)23-27(50-19(5)40)36(35,34(29,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,26-30,46H,13-14H2,1-9H3/t15-,16-,23+,26-,27+,28+,29-,30-,33-,34?,35+,36-/m0/s1

InChI Key

IMIAGCONYJPMDY-DWKOBOQJSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H](C(=O)[C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(=O)C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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